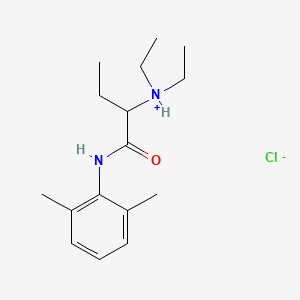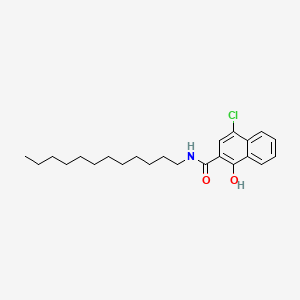
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C23H32ClNO2 It is characterized by the presence of a chloro group, a dodecyl chain, and a hydroxynaphthalene carboxamide moiety
Métodos De Preparación
The synthesis of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloronaphthalene-2-carboxylic acid and dodecylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride to activate the carboxylic acid group.
Amidation Reaction: The activated carboxylic acid is then reacted with dodecylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer research.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and dodecyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydroxynaphthalene moiety may interact with specific proteins, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
4-Chloro-N-dodecyl-1-hydroxynaphthalene-1-carboxamide: Differing in the position of the carboxamide group, this compound may exhibit different reactivity and biological activity.
4-Chloro-N-dodecyl-2-hydroxynaphthalene-2-carboxamide: The position of the hydroxyl group can influence the compound’s chemical properties and interactions.
4-Chloro-N-dodecyl-1-hydroxybenzamide: A simpler analog with a benzene ring instead of a naphthalene ring, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7588-27-4 |
|---|---|
Fórmula molecular |
C23H32ClNO2 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H32ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27) |
Clave InChI |
VWWDUUNNMSGWHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)


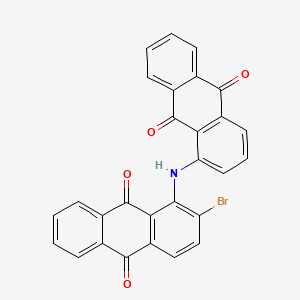
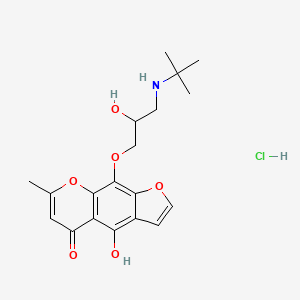
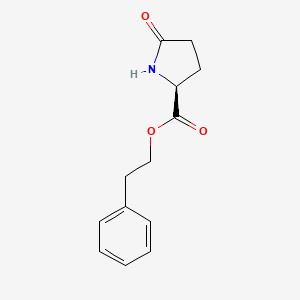
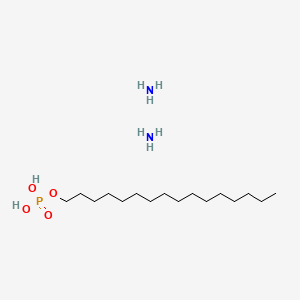
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)


